molecular formula C59H84N16O12 B13774510 Leuprolide Acetate EP Impurity E

Leuprolide Acetate EP Impurity E

カタログ番号: B13774510
分子量: 1209.4 g/mol
InChIキー: GFIJNRVAKGFPGQ-WCFQCXMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leuprolide Acetate EP Impurity E, also known as D-Trp-Leuprolide, is a characterized synthetic peptide with the molecular formula C59H84N16O12 and a molecular weight of 1209.42 g/mol . This compound is designated as an impurity and related substance of Leuprolide Acetate, a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor used in the treatment of conditions such as advanced prostate cancer, endometriosis, and central precocious puberty . As a key reference standard, this impurity is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and commercial production of Leuprolide Acetate . It is critical for ensuring product quality and safety by helping to identify, monitor, and control impurity profiles. Furthermore, it plays a vital role in regulatory submissions, including Abbreviated New Drug Applications (ANDA), by providing traceability and compliance with pharmacopeial standards such as those in the European Pharmacopoeia (EP) . The provided product is supplied with a comprehensive Certificate of Analysis (CoA) to confirm its identity and purity. This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use .

特性

分子式

C59H84N16O12

分子量

1209.4 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45+,46-,47-,48-/m0/s1

InChIキー

GFIJNRVAKGFPGQ-WCFQCXMOSA-N

異性体SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

正規SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

製品の起源

United States

Leuprolide Acetate As a Model Peptide Api for Impurity Research

Structural Context of Leuprolide as a Synthetic Nonapeptide Analogue

Leuprolide acetate (B1210297) is a potent synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LH-RH). fda.govfda.gov It is a nonapeptide, meaning it is composed of a chain of nine amino acids. google.com The primary sequence of leuprolide is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. google.com

Structurally, leuprolide was designed to be more potent and have a longer-lasting effect than the native GnRH. This was achieved through two key modifications to the GnRH sequence:

Substitution at Position 6: The glycine (B1666218) amino acid found at position 6 in the native hormone is replaced with a D-leucine. This change makes the peptide more resistant to degradation by enzymes in the body.

C-Terminus Modification: The C-terminal glycine-amide of GnRH is replaced with a proline-ethylamide. This modification also contributes to the molecule's enhanced stability and potency. google.com

As a GnRH agonist, leuprolide binds to GnRH receptors in the pituitary gland. cancer.gov Continuous administration initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but subsequently leads to receptor desensitization and a profound suppression of ovarian and testicular steroidogenesis. fda.govmedmutual.com This mechanism makes it a cornerstone in managing hormone-responsive conditions.

Production Methodologies of Leuprolide Acetate

The synthesis of leuprolide acetate is a complex process that can be accomplished through several routes, primarily solid-phase peptide synthesis (SPPS), solution-phase synthesis, or a hybrid of the two. cpcscientific.comgoogle.com

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptide drugs. researchgate.netnih.gov The process involves sequentially adding protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. The advantages of SPPS include the ability to drive reactions to completion using excess reagents and the simplified purification of intermediates by washing the resin. cpcscientific.com However, a critical challenge in SPPS is the potential for racemization, where an L-amino acid can convert to its D-isomer during certain chemical steps, such as the removal of the temporary 'Fmoc' protecting group. researchgate.netnih.gov The formation of Leuprolide Acetate EP Impurity E, the D-Trp³ isomer, is a direct consequence of such a racemization event during synthesis.

Solution-Phase Synthesis: This classical method involves building the peptide chain, or fragments of it, in a solution. While it can be more scalable for large-scale manufacturing, it requires the isolation and purification of intermediate fragments at each step. cpcscientific.com The first industrial preparation of leuprolide utilized a solution-phase approach. cpcscientific.com

Hybrid Synthesis: Modern manufacturing often employs a hybrid strategy, where peptide fragments are synthesized via SPPS, purified, and then joined together in a solution to form the final peptide. google.com

Regardless of the method, the crude peptide is subjected to rigorous purification, typically using high-performance liquid chromatography (HPLC), to separate the target leuprolide molecule from process-related impurities like Impurity E and other by-products. drugfuture.com

General Classification of Related Substances and Degradation Products in Peptide Formulations

Impurities in peptide pharmaceuticals are broadly categorized into two main groups: process-related impurities that arise during synthesis and storage, and degradation products that form over the product's shelf life. researchgate.netcreative-peptides.com Controlling these substances is critical for the safety and efficacy of the drug.

Process-Related Impurities: These are substances structurally related to the API that are generated during the manufacturing process. mtc-usa.com

Diastereomers (Racemization): As seen with Impurity E, the conversion of an L-amino acid to a D-amino acid at any point in the chain creates a diastereomeric impurity. researchgate.net

Deletion/Insertion: Errors in the synthesis cycle can lead to peptides missing an amino acid (deletion) or containing an extra one (insertion). researchgate.net

Truncated or Incomplete Sequences: Failure to complete the full peptide chain results in shortened versions.

Protection Adducts: Incomplete removal of protecting groups from amino acid side chains leaves residual chemical adducts. nih.gov

Degradation Products: These impurities result from the chemical breakdown of the peptide API over time, influenced by factors like temperature, pH, light, and oxygen. creative-peptides.comveeprho.com

Oxidation: Amino acids such as tryptophan, methionine, and histidine are susceptible to oxidation. creative-peptides.com

Deamidation: The side chains of asparagine and glutamine can lose an amide group, resulting in a change to the peptide's charge and structure. veeprho.com

Hydrolysis: Cleavage of the peptide bonds can occur, breaking the peptide into smaller fragments. veeprho.com

Aggregation and Dimerization: Peptide molecules can stick together to form dimers, trimers, or larger aggregates, which can impact solubility and may increase immunogenicity. creative-peptides.com

Cyclization: Formation of internal cyclic structures, such as pyroglutamic acid at the N-terminus or diketopiperazines, can occur. nih.gov

Table 2: General Classification of Peptide Impurities with Leuprolide as an Example

Impurity Class Sub-Type Description Example Related to Leuprolide
Process-Related Racemization Conversion of an L-amino acid to a D-amino acid. This compound (D-Trp³) synzeal.com
Deletion A peptide sequence missing one or more amino acids. A leuprolide sequence missing an amino acid, e.g., des-His²-leuprolide.
Insertion A peptide sequence with one or more extra amino acids. A leuprolide sequence with a duplicated amino acid.
Degradation-Related Oxidation Addition of oxygen atoms, commonly to Trp or Met residues. Oxidation of the Trp³ residue in leuprolide.
Deamidation Loss of an amide group from Asn or Gln residues. N/A for Leuprolide (no Asn or Gln).
Hydrolysis Cleavage of the peptide backbone. Fragmentation of the leuprolide nonapeptide.

Leuprolide Acetate Ep Impurity E: Chemical Identity and Academic Significance

IUPAC Nomenclature and Synonyms of Leuprolide Acetate (B1210297) EP Impurity E

The precise chemical identification of any substance is anchored by its systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC). For Leuprolide Acetate EP Impurity E, the IUPAC name is (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide. cleanchemlab.comchemwhat.comalentris.org

In scientific literature and pharmacopoeial documentation, this impurity is also referred to by several synonyms. These alternative names are crucial for researchers and analysts to identify the compound across different databases and publications. The most common synonyms are D-Trp-Leuprolide and [3-d-Tryptophane]leuprorelin. chemwhat.comsynzeal.comcymitquimica.com The latter synonym, as specified by the European Pharmacopoeia, directly indicates the nature of the chemical modification compared to the parent molecule. synzeal.com The compound is cataloged under the CAS Registry Number 1926163-23-6. cleanchemlab.comchemwhat.com

Table 1: Chemical Identifiers for this compound

IdentifierName/CodeSource
IUPAC Name(S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide cleanchemlab.comchemwhat.comalentris.org
SynonymD-Trp-Leuprolide chemwhat.comsynzeal.comcymitquimica.com
Synonym (as per EP)[3-d-Tryptophane]leuprorelin synzeal.com
CAS Number1926163-23-6 cleanchemlab.comchemwhat.com

Structural Elucidation of this compound

This compound is a nonapeptide, meaning it is a peptide composed of nine amino acid residues. fda.govnih.gov Its molecular formula is C59H84N16O12, and it has a molecular weight of approximately 1209.4 g/mol . chemwhat.comalentris.orgcymitquimica.comusbio.net The specific sequence of amino acids and their stereochemistry defines its unique structure and properties.

The structure of this compound is highly similar to that of the parent drug, Leuprolide. Leuprolide itself is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). fda.govbachem.com The primary structure of Leuprolide is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide. fda.gov

The key difference between Leuprolide and Impurity E lies in the stereochemistry of a single amino acid residue at the third position in the peptide chain. synzeal.com In the parent Leuprolide molecule, the tryptophan (Trp) residue is in the L-configuration (L-tryptophan). fda.govnih.gov Conversely, in Impurity E, this residue is in the D-configuration (D-tryptophan). synzeal.com This seemingly minor alteration, a change from an L-amino acid to its D-enantiomer, is the defining feature of this compound. This is why it is systematically named [3-d-Tryptophane]leuprorelin in pharmacopoeial contexts. synzeal.com All other amino acid residues and the terminal N-ethyl-prolinamide group remain identical to the parent structure.

Table 2: Structural Comparison of Leuprolide vs. This compound

FeatureParent LeuprolideThis compoundSource
Amino Acid at Position 3L-TryptophanD-Tryptophan synzeal.comfda.gov
Molecular FormulaC59H84N16O12C59H84N16O12 nih.govusbio.net
Molecular Weight (Free Base)~1209.4 g/mol~1209.4 g/mol usbio.netbachem.com
Peptide SequencepGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtpGlu-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt synzeal.comnih.gov

Role of this compound as a Pharmacopoeial Reference Standard

Pharmacopoeial reference standards are highly characterized materials used to ensure the quality, purity, and potency of pharmaceutical products. sigmaaldrich.com this compound serves as a crucial reference standard in the quality control of Leuprolide Acetate. chemwhat.comsynzeal.com

Its primary role is in the analytical testing of Leuprolide, particularly for the identification and quantification of impurities. chemwhat.com Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) list specific impurities that must be monitored in the final drug product. pharmacompass.comuspbpep.com Impurity E is one such designated impurity for Leuprorelin (B1674837) (Leuprolide). uspbpep.com

During the manufacturing process of Leuprolide, or upon its storage, small amounts of Impurity E can be formed. By using a certified reference standard of this compound, pharmaceutical manufacturers can develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the presence of this specific impurity in their batches of Leuprolide Acetate. cleanchemlab.comchemwhat.comsynzeal.com This ensures that the amount of Impurity E in the final drug product does not exceed the safety thresholds established by regulatory authorities. The availability of this reference standard is therefore essential for Abbreviated New Drug Application (ANDA) filings and for ongoing quality control in commercial production, ensuring the safety and efficacy of the final medicinal product. cleanchemlab.comchemwhat.com

Mechanistic Pathways of Leuprolide Acetate Ep Impurity E Formation

Formation During Solid-Phase Peptide Synthesis (SPPS) of Leuprolide

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide manufacturing, including for leuprolide. However, the iterative nature of SPPS can introduce impurities. The formation of Impurity E during SPPS is primarily attributed to amino acid racemization and other side reactions.

Amino Acid Racemization Processes Leading to Impurity E

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a known challenge in peptide synthesis. bibliomed.org In the context of Leuprolide, the racemization of the L-tryptophan residue at position 3 to D-tryptophan results in the formation of Leuprolide Acetate (B1210297) EP Impurity E. This process can be influenced by the activation methods used during the coupling steps of SPPS. Certain activating reagents and reaction conditions can increase the propensity for the abstraction of the alpha-proton of the amino acid, leading to its racemization. While specific studies detailing the precise conditions leading to tryptophan racemization in leuprolide synthesis are not extensively published, general principles of peptide chemistry suggest that prolonged exposure to basic conditions or the use of highly activating coupling agents can be contributing factors. bibliomed.org Some synthetic methods for leuprolide have been noted to have a higher risk of causing racemization of the peptide chain. google.com

Degradation Pathways of Leuprolide Acetate Leading to Impurity E

Leuprolide Acetate, as a peptide, is susceptible to degradation under various conditions, which can lead to the formation of impurities, including potentially those related to isomerization.

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

Hydrolysis is a major degradation pathway for peptides, involving the cleavage of peptide bonds. nih.gov Studies on leuprolide acetate have shown that it undergoes degradation in aqueous solutions, with the rate and products of degradation being influenced by pH and temperature. researchgate.net Forced degradation studies under acidic and basic conditions have demonstrated significant degradation of leuprolide acetate. ijpda.org While these studies primarily focus on the cleavage of the peptide backbone, the harsh conditions could also potentially contribute to the racemization of amino acid residues. For instance, racemization during acidic hydrolysis has been observed for certain amino acids in peptides. nih.gov

The stability of leuprolide acetate in an aqueous phosphate-buffered saline (PBS) medium has been investigated across a pH range of 2.0 to 7.4. researchgate.net The results indicated that the stability was higher at lower temperatures. researchgate.net In general, leuprolide degradation pathways are categorized as hydrolysis, aggregation, D,L-isomerization, and oxidation. researchgate.net

Degradation ConditionObservations
Acidic (1N HCl, 90°C, 2 hrs)Significant degradation observed. ijpda.org
Basic (1N NaOH, 90°C, 2 hrs)More degradation found compared to acidic conditions. ijpda.org
Neutral (Water)Hydrolysis is a major degradation pathway. nih.gov

Oxidative Degradation Processes

Oxidation is another significant degradation pathway for leuprolide, particularly involving the tryptophan residue. The indole (B1671886) side chain of tryptophan is susceptible to oxidation. While the primary oxidation products are different from Impurity E, the oxidative environment could potentially create reactive species that might influence other degradation pathways. Studies have shown that leuprolide undergoes oxidation, and this process can be a major degradation pathway, especially in non-aqueous formulations like those containing dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov Forced degradation with hydrogen peroxide (30% H2O2) at room temperature has been shown to cause significant degradation of leuprolide acetate. ijpda.org

Oxidative ConditionObservations
30% H2O2, Room Temp, 5 hrsSignificant degradation observed. ijpda.org
DMSO formulationOxidation is a notable degradation pathway. nih.gov
Photolytic ConditionObservation
UV Light ExposureDegradation of leuprolide acetate was observed. ijpda.org

Thermal Degradation Characteristics

The stability of Leuprolide Acetate is significantly influenced by temperature. tandfonline.comnih.gov Studies have shown that the degradation of Leuprolide Acetate accelerates at higher temperatures. tandfonline.com For instance, in a phosphate-buffered saline (PBS) medium at a pH of 7.4, the aqueous stability of Leuprolide Acetate was observed to decrease as the temperature increased from -10°C to 37°C. tandfonline.com After 35 days, the percentage of remaining Leuprolide Acetate was approximately 79.3% at -10°C and 68.2% at 37°C. tandfonline.com Interestingly, the drug was found to be more stable at 4°C compared to -10°C. tandfonline.com

In a different study comparing Leuprolide solutions in water and dimethyl sulfoxide (DMSO) at 37°C, the major chemical degradation pathway changed with temperature in the DMSO formulation, with oxidation decreasing as temperature increased. nih.gov However, this temperature-dependent change in the primary degradation pathway was not observed in the aqueous formulation. nih.gov

The following table summarizes the effect of temperature on the stability of Leuprolide Acetate in a PBS medium (pH 7.4) over 35 days. tandfonline.com

Interactive Data Table: Aqueous Stability of Leuprolide Acetate at Various Temperatures

Temperature (°C) Remaining Leuprolide Acetate (%) after 35 days
-10 79.3 ± 2.2
37 68.2 ± 1.0

Impurity Formation in Relation to Manufacturing and Storage Conditions

The formation of impurities in Leuprolide Acetate, including Impurity E, is a complex process influenced by various factors during both manufacturing and storage. daicelpharmastandards.comdaicelpharmastandards.com These factors include the quality of starting materials, reaction conditions, purification methods, and storage conditions. daicelpharmastandards.com

Influence of Excipients and Formulation Components on Impurity E Generation

Excipients and other components within a formulation can significantly impact the stability of Leuprolide Acetate and the generation of impurities. nih.gov The degradation of Leuprolide Acetate can be accelerated by acidic conditions within a formulation. researchgate.net For example, in poly(lactic-co-glycolic acid) (PLGA) implants, the acidic microenvironment created during polymer degradation can hasten the degradation of the entrapped Leuprolide Acetate. researchgate.net

The choice of solvent in a formulation also plays a crucial role. A study comparing aqueous and DMSO-based formulations found that the DMSO formulation provided better stability over one year at 37°C. nih.gov The rate of degradation in DMSO was also found to increase with higher moisture content, highlighting the importance of minimizing water in such formulations. nih.gov

Furthermore, interactions between Leuprolide Acetate and excipients can influence its stability. Ionic interactions between the positively charged Leuprolide Acetate molecules and negatively charged PLGA chains have been observed. nih.gov The use of certain excipients can also offer protection against degradation. For example, complexation with β-cyclodextrin has been shown to improve the stability of Leuprolide Acetate across a range of pH values (2.0-7.4). nih.govnih.gov Similarly, formulations containing the non-lamellar liquid-crystal-forming lipid mono-O-(5,9,13-trimethyl-4-tetradecenyl) glycerol (B35011) ester (MGE) have demonstrated improved bioavailability, suggesting enhanced stability of the drug. nih.gov

The table below illustrates the impact of MGE content on the bioavailability of Leuprolide Acetate. nih.gov

Interactive Data Table: Effect of MGE Content on Leuprolide Acetate Bioavailability

Formulation MGE Content (%) Bioavailability (%)
MP1.0 1.0 4.0
MP5.0 5.0 12.7
MP10 10.0 44.8

Impact of Processing Parameters on Impurity Profile

The manufacturing process itself can introduce impurities or create conditions that favor their formation. For instance, in the production of PLGA microspheres containing Leuprolide Acetate using a water/oil/water double-emulsion solvent evaporation method, numerous processing parameters can affect the final product's characteristics, which in turn can influence the impurity profile. nih.gov

Key processing parameters that have been shown to impact loading capacity, particle size, and initial burst release of microspheres include:

Concentration of Leuprolide Acetate nih.gov

Concentration of PLGA nih.gov

Water-in-oil phase ratio (W1/O) nih.gov

Homogenization time and speed nih.gov

Oil-in-water phase ratio (O/W2) nih.gov

Concentration of polyvinyl alcohol (PVA) in the external water phase nih.gov

Volume of the dilution solution nih.gov

Nitrogen aeration time nih.gov

Variations in parameters such as polymer molecular weight and drug loading in in-situ forming implants can also affect the drug's release and, consequently, its stability profile. nih.gov While moderate variations in polymer concentration and drug load did not show a significant effect on efficacy, the use of a lower molecular weight polymer did decrease the duration of action. nih.gov

Purification methods are also critical in controlling the final impurity profile of Leuprolide Acetate. The use of reversed-phase chromatography with specific mobile phases, such as a trifluoroacetic acid aqueous solution followed by an acetic acid acetonitrile (B52724) aqueous solution, has been shown to be effective in producing high-purity Leuprolide Acetate with a controlled impurity profile. google.com

Advanced Analytical Methodologies for Detection and Quantification of Leuprolide Acetate Ep Impurity E

Chromatographic Techniques for Separation and Detection

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced variant, ultra-high performance liquid chromatography (UHPLC), stands as the cornerstone for the analysis of leuprolide acetate (B1210297) and its impurities. osti.govchromatographytoday.com These techniques offer the high resolution and sensitivity required to separate structurally similar compounds like D-Trp-Leuprolide from the parent peptide.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a multi-faceted process that involves the careful selection of the stationary phase, optimization of the mobile phase, and choice of a suitable detection modality. mdpi.comnih.gov

The choice of stationary phase is critical for achieving the desired separation between leuprolide and its diastereomeric impurity, Impurity E. Reversed-phase (RP) HPLC is the most common approach for peptide analysis.

Peptide-Specific Columns: Modern stationary phases designed specifically for peptide analysis, such as those with wider pore sizes (e.g., 300 Å), are often preferred. These larger pores allow for better diffusion of the relatively large peptide molecules into and out of the stationary phase particles, leading to improved peak shapes and resolution.

Below is a table summarizing typical stationary phases used in leuprolide analysis:

Stationary Phase TypeCommon ExamplesParticle Size (µm)Pore Size (Å)Rationale for Use
Octadecyl (C18) YMC-Pack ODS-A, Agilent C183, 5120, 300Industry standard for reversed-phase peptide analysis, separates based on hydrophobicity.
Octyl (C8) Zorbax 300SB-C85300Less retentive than C18, can be useful for more hydrophobic peptides.
Peptide-Specific C18 HALO Peptide ES-C182.7, 1.7160Superficially porous particles for high-efficiency separations.

The mobile phase composition is a powerful tool for optimizing the separation of leuprolide and Impurity E. It typically consists of an aqueous component and an organic modifier, with additives to control pH and improve peak shape.

Organic Modifiers: Acetonitrile (B52724) is the most common organic modifier due to its low viscosity and UV transparency. Methanol is another option, and in some methods, n-propanol is used in combination with acetonitrile to fine-tune selectivity. nih.gov

pH and Buffers: The pH of the mobile phase affects the ionization state of the peptide's acidic and basic amino acid residues, which in turn influences retention time and selectivity. Buffers such as phosphate (B84403) or acetate are used to maintain a constant pH. Ion-pairing agents, like trifluoroacetic acid (TFA), are frequently added at low concentrations (e.g., 0.1%) to the mobile phase. TFA sharpens peaks by forming neutral ion pairs with the basic residues of the peptide, reducing tailing.

Gradient Elution: Due to the complexity of impurity profiles and the nature of peptides, a gradient elution is almost always necessary. sigmaaldrich.com This involves gradually increasing the concentration of the organic modifier (the "B" solvent) over the course of the analysis. A shallow gradient is often required to resolve closely eluting impurities like diastereomers. A typical gradient might start at a low percentage of acetonitrile and gradually increase to elute the main leuprolide peak and its impurities. For example, one method for leuprolide analysis utilizes a gradient with Mobile Phase A consisting of a triethylamine (B128534) buffer in water mixed with an organic mixture of acetonitrile and n-propanol, and Mobile Phase B being a different ratio of the buffer and organic mixture. mdpi.comnih.gov

An illustrative gradient profile is presented below:

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution
0955Initial conditions
5955Isocratic hold
356040Gradual increase in organic content
401090Column wash
451090Hold for wash
46955Re-equilibration
55955Ready for next injection

UV Detection: A standard UV detector set at a specific wavelength, typically around 220 nm or 280 nm, is commonly used for peptide analysis. nih.gov The 220 nm wavelength corresponds to the absorption of the peptide backbone, while 280 nm is characteristic of aromatic amino acids like Tryptophan and Tyrosine, which are present in leuprolide. chromatographytoday.com

Photodiode Array (PDA) Detection: A PDA detector offers significant advantages over a standard UV detector. nih.gov It acquires the entire UV-visible spectrum at each point in the chromatogram. This allows for:

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the spectra are not identical, it indicates the presence of a co-eluting impurity. This is invaluable for ensuring that the peak corresponding to Impurity E is not overlapping with other impurities.

Impurity Identification: The UV spectrum can aid in the tentative identification of impurities by comparing it to the spectrum of the main compound and known impurities.

Method Development: The ability to monitor multiple wavelengths simultaneously is useful for optimizing the detection wavelength for all components of interest.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This leads to significant improvements in analytical performance.

Enhanced Resolution: The smaller particle size results in much higher column efficiency, leading to sharper peaks and significantly better resolution between closely eluting compounds. This is particularly advantageous for separating challenging diastereomeric impurities like D-Trp-Leuprolide from the main leuprolide peak.

Increased Speed: The higher efficiency allows for the use of shorter columns and/or higher flow rates, drastically reducing analysis times without sacrificing resolution. A typical HPLC analysis of 40 minutes or more can often be reduced to under 10 minutes with UHPLC. chromatographytoday.com

Methodology: The principles of UHPLC method development are similar to HPLC, but with careful consideration of the system's lower dead volume and higher backpressure. For instance, a UHPLC method for leuprolide quantification has been developed using a HALO peptide ES-C18 column with a gradient of water and acetonitrile, both containing 1% acetic acid. chiraltech.com

A comparison of typical performance characteristics between HPLC and UHPLC is shown below:

ParameterHPLCUHPLCAdvantage of UHPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency
Column Length 150 - 250 mm50 - 150 mmFaster analysis
Analysis Time 30 - 60 min5 - 15 minHigher throughput
Resolution GoodExcellentBetter separation of complex mixtures
System Pressure 100 - 400 bar400 - 1000+ barEnables use of smaller particles

Chiral Chromatography for Enantiomeric Purity Assessment

Since Leuprolide Acetate EP Impurity E is a diastereomer of leuprolide, differing only in the stereochemistry of the tryptophan residue, chiral chromatography is the most specific and powerful technique for its separation and quantification. cat-online.com This technique uses a chiral stationary phase (CSP) that can interact differently with the two diastereomers, leading to different retention times.

Chiral Stationary Phases (CSPs): Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for separating chiral peptides and amino acids.

Polysaccharide-based CSPs (e.g., Chiralpak series): These are derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. They are versatile and widely used for a broad range of chiral compounds.

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC series): These CSPs, such as those based on teicoplanin, are well-suited for separating free and N-protected amino acids and small peptides. They often operate in polar organic or reversed-phase modes. mdpi.com

Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK ZWIX): These are newer generation columns that can offer unique selectivity for amino acids and peptides under LC-MS compatible conditions. chiraltech.com

Mobile Phase in Chiral Chromatography: The mobile phase composition is crucial for achieving chiral recognition. It often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., ethanol, isopropanol) in normal-phase mode, or acetonitrile/methanol with aqueous buffers or additives like formic acid in reversed-phase or polar organic modes. The choice of mobile phase depends heavily on the specific CSP and the analytes.

Indirect Methods: An alternative, though less common, approach is the derivatization of the peptide mixture with a chiral derivatizing agent to form diastereomeric derivatives that can then be separated on a standard achiral column. However, this method is more complex due to the additional reaction step and the potential for introducing impurities.

The assessment of enantiomeric purity is a critical step in ensuring the quality and safety of leuprolide acetate, and chiral chromatography provides the most definitive means to achieve this.

Mass Spectrometry (MS) Techniques for Identification and Characterization

Mass spectrometry has become an indispensable tool in the pharmaceutical industry for the analysis of peptide impurities due to its high sensitivity and specificity. resolvemass.ca It allows for the precise determination of molecular weights and provides structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for separating and identifying impurities in complex mixtures. resolvemass.ca In the context of leuprolide and its impurities, LC-MS methods are routinely developed and validated for their quantification in human plasma and pharmaceutical formulations. nih.gov A typical LC-MS/MS method for leuprolide involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. nih.gov Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive mode, employing multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov For instance, a validated method for leuprolide quantification utilized precursor to product ion transitions of m/z 605.5 → m/z 110.2. nih.gov Similar principles are applied to identify and quantify impurities like this compound.

The high sensitivity of modern LC-MS/MS systems allows for the detection of impurities at very low levels, often in the picogram per milliliter (pg/mL) range, which is critical for pharmacokinetic studies and ensuring compliance with stringent regulatory limits. sciex.comshimadzu.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the characterization of peptide impurities by providing highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. mdpi.com This level of precision enables the confident determination of the elemental composition of an impurity, which is a critical step in its identification. nih.govnih.gov LC-HRMS methods are increasingly being used for the comprehensive characterization and quantification of peptide-related impurities. rsc.org The high resolving power of HRMS instruments can also help to distinguish between co-eluting impurities that may not be separated by chromatography alone. nih.gov

Table 1: Illustrative HRMS Data for a Peptide Impurity

ParameterObserved ValueTheoretical ValueMass Accuracy (ppm)
[M+H]⁺1209.65251209.65240.08
[M+2H]²⁺605.3299605.32990.00

This table provides a hypothetical example of the type of data obtained from an HRMS analysis of a peptide impurity similar in mass to Leuprolide.

Application of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation patterns provide sequence-specific information. osu.edu In collision-induced dissociation (CID), the most common fragmentation method, peptides primarily cleave along the amide backbone, generating b- and y-type ions. matrixscience.comuab.edu The analysis of these fragment ion series allows for the confirmation of the amino acid sequence of the impurity and the identification of any modifications or substitutions. nih.gov

For example, the presence of specific fragment ions can pinpoint the location of a modification, such as an amino acid substitution, which is crucial for distinguishing between different impurities. Advanced fragmentation techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) can provide complementary information, especially for labile post-translational modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including complex peptides and their impurities. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. nih.gov In the context of this compound, ¹H NMR would be used to identify characteristic signals for the amino acid residues present in the peptide chain. The chemical shifts (δ) of the protons, their splitting patterns (multiplicity), and their integration values are all used to piece together the structure. For instance, specific resonances in the aromatic region of the spectrum would correspond to the protons of the histidine, tryptophan, and tyrosine residues. nih.gov Conformational studies of leuprolide using ¹H NMR have revealed changes in its structure under different solvent conditions. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy

Table 2: Representative ¹³C NMR Chemical Shifts for a Peptide Backbone

Carbon TypeTypical Chemical Shift Range (ppm)
Carbonyl (C=O)170-175
Alpha-Carbon (Cα)50-65

This table shows typical chemical shift ranges for key carbon atoms in a peptide, which would be used in the structural analysis of this compound.

By combining the data from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring the quality and safety of the leuprolide acetate drug product.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of peptide impurities. Unlike one-dimensional NMR, 2D NMR techniques reveal through-bond and through-space correlations between nuclei, providing a comprehensive map of the molecular structure. For this compound, these methods are critical for confirming its specific amino acid sequence and modifications relative to the parent peptide.

Correlation Spectroscopy (COSY): The COSY experiment identifies spin-coupled protons, typically those on adjacent carbon atoms. In the context of Impurity E, COSY is used to map the proton-proton correlations within each amino acid residue's spin system. This allows for the sequential assignment of protons along the peptide backbone (Hα-HN) and within the side chains, confirming the identity and integrity of each amino acid.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. This technique provides a fingerprint of the peptide, where each peak corresponds to a specific C-H or N-H bond. For Impurity E, an HSQC spectrum would be compared against that of Leuprolide Acetate to pinpoint changes in the chemical environment of specific residues, which is essential for identifying substitutions or modifications.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is pivotal as it reveals long-range correlations (typically over two to four bonds) between protons and carbon atoms. This is particularly useful for sequencing peptides, as it establishes connectivity between adjacent amino acid residues by showing a correlation from a proton on one residue (e.g., the alpha-proton) to the carbonyl carbon of the preceding residue. This technique would be instrumental in confirming the complete amino acid sequence of Impurity E.

The table below illustrates hypothetical ¹H NMR chemical shift data that would be analyzed in these 2D NMR experiments to characterize the amino acid residues of this compound.

Amino Acid ResidueProtonExpected Chemical Shift (ppm)
pGluα-CH4.10 - 4.30
Hisα-CH4.60 - 4.80
Trpα-CH4.50 - 4.70
Serα-CH4.40 - 4.60
Tyrα-CH4.50 - 4.70
D-Leuα-CH4.20 - 4.40
Argα-CH4.20 - 4.40
Proα-CH4.30 - 4.50
EthylamideCH₂3.10 - 3.30

Spectroscopic and Other Complementary Techniques

While NMR provides the most detailed structural information, other spectroscopic and separation techniques are employed for routine detection, quantification, and confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and probe the secondary structure of peptides. The infrared spectrum of a peptide is dominated by characteristic absorption bands arising from the vibrations of the amide groups in the peptide backbone.

The primary vibrational bands of interest in the analysis of Impurity E are detailed in the table below.

Vibrational BandWavenumber Range (cm⁻¹)Associated Molecular Vibration
Amide A3225 - 3280N-H stretching
Amide I1600 - 1700C=O stretching (primarily)
Amide II1480 - 1575N-H bending and C-N stretching

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful, high-efficiency separation technique that is highly suited for the analysis of peptides and proteins. Separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. Due to its high resolving power, CE is capable of separating peptides that differ by only a single amino acid or post-translational modification, making it an ideal method for purity analysis of Leuprolide Acetate.

In the analysis of this compound, a CE method would be developed to resolve the impurity from the main Leuprolide Acetate peak and other related substances. Method parameters such as the pH of the background electrolyte, applied voltage, and capillary temperature are optimized to achieve maximum resolution. The migration time of Impurity E would be a key identifier, and the peak area would be used for its quantification relative to the active pharmaceutical ingredient.

A hypothetical separation of Leuprolide Acetate and Impurity E by CE is presented in the table below.

CompoundIdentityHypothetical Migration Time (min)
Peak 1Leuprolide Acetate15.2
Peak 2This compound16.5

Impurity Profiling and Characterization of Leuprolide Acetate Ep Impurity E

Strategy for Comprehensive Impurity Profiling of Peptide APIs

A comprehensive strategy for impurity profiling of peptide active pharmaceutical ingredients (APIs) is essential to ensure their quality, safety, and efficacy. nih.gov Peptide impurities can arise from various sources, including the synthetic process (process-related impurities) or degradation of the peptide over time (degradation products). almacgroup.com These impurities can include deletion sequences, insertion sequences, isomers, truncated sequences, and products of incomplete deprotection. almacgroup.com

The primary goal of impurity profiling is the identification and quantification of all potential impurities. nih.gov A typical strategy involves a multi-step approach:

Initial Screening and Detection: The initial step often employs high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), coupled with ultraviolet (UV) detection. almacgroup.comcreative-peptides.com This combination is powerful for separating the main peptide from its impurities. Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its higher resolution and speed. almacgroup.com

Identification and Structural Characterization: Once impurities are detected, their structural identification is paramount. Mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is the key technique for this purpose. biopharmaspec.com It provides accurate mass measurements, which, combined with fragmentation data (MS/MS), can elucidate the amino acid sequence and modifications of the impurities. biopharmaspec.com This is crucial for distinguishing between different types of impurities, such as isomeric species which have the same mass.

Method Development and Validation: For quantitative analysis, a robust analytical method must be developed and validated. This involves optimizing the chromatographic conditions to achieve adequate separation of all known and potential impurities from the main API.

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are performed. The API is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. ijpda.org The analytical method must be able to separate these newly formed impurities from the API and from process-related impurities. nih.govijpda.org

Setting Specifications: Based on the impurity profile and toxicological data, acceptance criteria (limits) are established for each identified and unidentified impurity in the final API. who.int

This systematic approach ensures that the manufacturing process is well-controlled and that the final peptide API consistently meets the required quality standards.

Quantitative Analysis of Leuprolide Acetate (B1210297) EP Impurity E in Drug Substance and Products

The accurate quantification of impurities is a critical aspect of quality control for pharmaceutical products to ensure their safety and efficacy. For Leuprolide Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone, various analytical methods are employed to detect and quantify impurities like Leuprolide Acetate EP Impurity E. usp.orggeneesmiddeleninformatiebank.nl this compound is chemically identified as [3-d-Tryptophane]leuprorelin. synzeal.comscribd.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of Leuprolide Acetate and its impurities. researchgate.netijpda.org Reversed-phase HPLC (RP-HPLC) methods are particularly effective due to their ability to separate closely related peptide impurities. sielc.comnih.gov These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation) are thoroughly assessed. wjpls.org

A typical RP-HPLC method for analyzing Leuprolide and its impurities, including Impurity E, involves a C18 column with gradient elution. ijpda.orgnih.gov The mobile phase often consists of an aqueous buffer (like phosphate (B84403) or triethylamine) and an organic modifier such as acetonitrile (B52724). ijpda.orgsielc.com Detection is commonly performed using UV spectrophotometry at a wavelength of around 220 nm, where the peptide bonds absorb light. ijpda.orgnih.gov

According to the European Pharmacopoeia (Ph. Eur.), the test for related substances in Leuprorelin (B1674837) utilizes a liquid chromatography method. scribd.com While the monograph may not detail every impurity individually, it sets limits for specified, unspecified, and total impurities. scribd.comedqm.eu For instance, the Ph. Eur. monograph for Leuprorelin specifies a disregard limit of 0.1% and a total impurity limit of 2.5%. scribd.compolypeptide.com The relative retention time for Impurity E is cited as approximately 0.7 with reference to leuprorelin, which aids in its identification and quantification. scribd.com

The quantitative determination is usually performed using an external standard method, where the peak area of the impurity in the sample chromatogram is compared against the peak area of a qualified reference standard of that specific impurity. edqm.eu If a specific reference standard for the impurity is not available, its content can be estimated using the principal peak of the active substance with the assumption of an equal response factor, unless a correction factor is established. edqm.eu

Table 1: Example of HPLC Method Parameters for Impurity Analysis

Parameter Condition
Column C18, 3-5 µm particle size (e.g., 4.6 mm x 150 mm)
Mobile Phase A Aqueous buffer (e.g., 0.05 M potassium phosphate)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 20 µL

This table represents a generalized set of parameters; specific methods may vary. nih.govwjpls.org

Method validation for the quantification of Impurity E would involve demonstrating specificity by showing that the peak for Impurity E is well-resolved from Leuprolide and other impurities. wjpls.org The limit of quantitation (LOQ) must be low enough to measure the impurity at its specified limit. For peptide impurities, this often requires sensitive analytical instrumentation and meticulous method development. researchgate.net

Reference Standard Qualification and Traceability

The availability of a well-characterized reference standard for this compound is essential for its accurate quantification. usp.orgaquigenbio.com A reference standard is a highly purified compound against which samples are compared in analytical assays. nih.gov The qualification of a peptide impurity reference standard is a rigorous process to confirm its identity and purity.

Qualification Process: The qualification of a this compound reference standard involves a comprehensive characterization using a combination of analytical techniques to unequivocally establish its structure and purity. aquigenbio.comresearchgate.net

Structural Confirmation: The identity of the impurity is confirmed using advanced analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, and tandem MS (MS/MS) provides fragmentation data to confirm the amino acid sequence. google.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR, is employed to confirm the three-dimensional structure and the presence of the D-Tryptophan residue that characterizes Impurity E. nih.gov

Purity Assignment: The purity of the reference standard is critical for its use in quantitative analysis. A mass balance approach is often used, where the content of the main component is determined by subtracting the sum of all impurities from 100%. nih.govnih.gov Impurities that are measured include related peptides, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-combustible residues (by residue on ignition). nih.govresearchgate.net

Orthogonal Methods: Purity assignment is strengthened by using orthogonal methods, which are analytical techniques based on different scientific principles. researchgate.net For peptide standards, this can include combining results from quantitative NMR (qNMR), which quantifies the intact peptide, with amino acid analysis (AAA) following hydrolysis. researchgate.netnih.gov This multi-faceted approach ensures a highly accurate and reliable purity value.

Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.net For a this compound reference standard, traceability is typically established to pharmacopeial standards (e.g., from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP)) or to a primary reference material from a National Metrology Institute (NMI). aquigenbio.comresearchgate.net

When a primary pharmacopeial standard for Impurity E is available, a secondary or in-house reference standard can be qualified against it. pharmacompass.com If not, its purity is established through the rigorous mass balance and orthogonal method approach, and it becomes a primary standard in its own right for that specific entity. nih.govnih.gov Commercial suppliers of reference standards provide a Certificate of Analysis that details the characterization methods used, the assigned purity value, and its traceability. cleanchemlab.com

Table 2: Data Included in a Certificate of Analysis for a Qualified Reference Standard

Analysis Method Typical Specification/Data
Identity Mass Spectrometry (MS) Conforms to the expected molecular weight (e.g., 1209.4 g/mol for free base)
Identity NMR Spectroscopy Spectrum conforms to the proposed structure of [D-Trp]-Leuprolide
Purity (Chromatographic) HPLC ≥ 95%
Assay (by Mass Balance) 100% - (Impurities) Assigned purity value with uncertainty (e.g., 96.8% ± 0.5%)
Water Content Karl Fischer Titration e.g., < 5%
Related Impurities HPLC Individual and total impurities reported
Counter-ion Content Ion Chromatography / NMR If applicable (e.g., Acetate, TFA)

This table is illustrative. Actual data and specifications will vary by manufacturer and batch. synzeal.compolypeptide.comcleanchemlab.com

The use of a qualified and traceable reference standard for this compound ensures that the quantitative results obtained for its presence in drug substances and products are accurate, reliable, and compliant with regulatory expectations. usp.orgaquigenbio.com

Stability Studies and Degradation Kinetics Relevant to Leuprolide Acetate Ep Impurity E

Forced Degradation Studies (Stress Testing) of Leuprolide Acetate (B1210297)

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. Studies have shown that leuprolide acetate is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. nih.gov Isomerization is also a recognized degradation pathway for leuprolide acetate. nih.gov

While general degradation of leuprolide acetate is documented, specific quantitative data on the formation of Leuprolide Acetate EP Impurity E under these stress conditions are not extensively available in publicly accessible literature. The following sections outline the expected degradation behavior based on the known chemistry of peptides and general findings for leuprolide acetate.

Peptides are susceptible to hydrolysis of their amide bonds under both acidic and basic conditions. While hydrolysis is a major degradation pathway for leuprolide acetate, leading to the formation of smaller peptide fragments, the direct impact of acid and base stress on the isomerization of the tryptophan residue to form Impurity E is not well-documented with specific quantitative data in the reviewed literature. nih.gov

Oxidative conditions, typically induced by agents like hydrogen peroxide, can lead to the modification of certain amino acid residues. The tryptophan residue in leuprolide is a potential site for oxidation. While oxidation is a known degradation pathway for leuprolide, the direct formation of the D-Trp isomer (Impurity E) as a primary consequence of oxidative stress is not explicitly detailed in the available literature. nih.govresearchgate.net

Photostability testing exposes the drug substance to light to evaluate potential degradation. The tryptophan residue, with its indole (B1671886) ring, is a chromophore and can be susceptible to photodegradation. This degradation can lead to various products, and potentially influence the rate of isomerization. However, specific data linking light exposure to the formation of this compound is not provided in the reviewed sources.

Real-Time and Accelerated Stability Studies of Leuprolide Acetate

Stability testing is a critical component in the development and quality control of pharmaceutical products like leuprolide acetate. These studies are designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of various environmental factors.

Design of Stability Protocols

The design of stability protocols for leuprolide acetate is guided by regulatory frameworks such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These protocols typically involve both real-time and accelerated stability studies.

Real-Time Stability Studies: These studies are conducted at the recommended storage conditions to establish the shelf-life of the product. For leuprolide acetate, which is often a parenteral formulation, this would typically involve storage at refrigerated conditions (e.g., 2-8°C). Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed for various quality attributes, including the presence and quantity of impurities like Impurity E.

Accelerated Stability Studies: These studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions. The data from these studies are used to predict the shelf-life of the product and to assess the effect of short-term excursions outside the label storage conditions. For a product intended for refrigerated storage, accelerated conditions might include 25°C/60% RH and 40°C/75% RH. The accelerated stability assessment program (ASAP) is a more recent approach that utilizes multiple combinations of temperature and humidity to build a model for degradation and predict shelf-life more rapidly. mdpi.comnih.gov

A stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method, is essential for these studies. ijpda.org This method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, including Impurity E, and allow for their accurate quantification. ijpda.org

The following table outlines a general design for a stability protocol for leuprolide acetate, with a focus on monitoring Impurity E.

Table 1: General Stability Protocol Design for Leuprolide Acetate

Study Type Storage Condition Testing Time Points (Months) Parameters to be Monitored
Real-Time 5°C ± 3°C 0, 3, 6, 9, 12, 18, 24, 36 Appearance, Assay, pH, Impurity Profile (including Impurity E), Particulate Matter
Accelerated 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6 Appearance, Assay, pH, Impurity Profile (including Impurity E)

Impact of Environmental Factors on Impurity E Accumulation

The formation and accumulation of this compound are influenced by several environmental factors.

Temperature: As with most chemical reactions, temperature plays a significant role in the degradation of leuprolide acetate and the formation of Impurity E. Studies have consistently shown that the degradation of leuprolide acetate increases with rising temperatures. researchgate.netnih.gov Therefore, to minimize the formation of Impurity E and other degradation products, leuprolide acetate formulations are typically stored at controlled, often refrigerated, temperatures.

pH: The pH of the formulation is another critical factor. Research indicates that the degradation of leuprolide acetate is accelerated in more acidic conditions. nih.gov This suggests that the formation of Impurity E may be more pronounced at lower pH values. Consequently, the formulation of leuprolide acetate products involves careful control of the pH to ensure stability throughout the product's shelf life.

The following table summarizes the expected impact of various environmental factors on the accumulation of this compound.

Table 2: Impact of Environmental Factors on Impurity E Accumulation

Environmental Factor Impact on Impurity E Accumulation Rationale
Increased Temperature Increased accumulation Higher kinetic energy overcomes the activation energy barrier for degradation reactions.
Low pH (Acidic) Increased accumulation Catalyzes hydrolysis and other degradation pathways of the peptide. nih.gov
Exposure to Light Potential for increased accumulation Photons can provide the energy to initiate degradation reactions. ijpda.org

Regulatory Landscape and Quality Control of Peptide Impurities

International Conference on Harmonisation (ICH) Guidelines Q3A (R2) and Q3B (R2) for Impurities in New Drug Substances and Products

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The primary documents governing impurity control are Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities (specifically degradation products) in new drug products. ich.orgeuropa.eugmp-compliance.org These guidelines establish a rational approach for the control of organic impurities, excluding biological and biotechnological products, peptides, and oligonucleotides, among others, from their primary scope. However, their principles are widely applied to synthetic peptides like leuprolide.

The core of the ICH Q3A/B guidelines is the establishment of thresholds for reporting, identification, and qualification of impurities. youtube.comfda.gov

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. ich.orgfda.gov

Identification Threshold: The level at which the structure of an impurity must be determined. youtube.compda.org

Qualification Threshold: The level at which an impurity's biological safety must be established. youtube.comfda.govpda.org

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug, reflecting the principle that toxicity is dose-related. uspnf.com

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day TDI (whichever is lower) 0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2) ich.orguspnf.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg 0.1% 1.0% or 50 µg TDI (whichever is lower) 1.0% or 50 µg TDI (whichever is lower)
10 mg – 100 mg 0.1% 0.5% or 200 µg TDI (whichever is lower) 0.5% or 200 µg TDI (whichever is lower)
> 100 mg – 2 g 0.1% 0.2% or 3 mg TDI (whichever is lower) 0.2% or 3 mg TDI (whichever is lower)
> 2 g 0.05% 0.10% 0.10%

Source: ICH Harmonised Tripartite Guideline Q3B(R2) europa.eugmpinsiders.com

ICH Q3A(R2) focuses on impurities arising during the manufacturing process of the drug substance, while Q3B(R2) addresses degradation products that form during the manufacturing or storage of the final drug product. europa.euich.org

European Pharmacopoeia (EP) Specific Requirements for Leuprolide Impurities

The European Pharmacopoeia (Ph. Eur.) provides specific monographs for drug substances and products, which are legally binding in its member states. The monograph for Leuprorelin (B1674837) (the international non-proprietary name for leuprolide) outlines detailed requirements for its quality control, including specific tests for related substances (impurities).

The Ph. Eur. monograph specifies several impurities, designated by letters (A, B, C, etc.). uspbpep.comscribd.com It details a liquid chromatography method to separate these impurities from leuprorelin and sets specific acceptance criteria. uspbpep.com While a detailed structure for "Impurity E" is not provided in the general monograph, its analytical properties and limits are defined.

Table 3: Specified Impurities and Limits for Leuprorelin in the European Pharmacopoeia

Impurity Relative Retention Time (approx.) Acceptance Limit
Impurity E 0.7 Not individually specified; falls under unspecified impurities
Impurity A 0.8 ≤ 0.5%
Impurity B 0.9 ≤ 0.5%
Impurity C 1.2 ≤ 0.5%
Impurity D 1.5 ≤ 1.0%
Any Unspecified Impurity - ≤ 0.5%
Total Impurities - ≤ 2.5%

Source: European Pharmacopoeia, Leuprorelin Monograph uspbpep.comscribd.com

The monograph establishes a disregard limit of 0.1%, meaning peaks below this level are not included in the calculation of total impurities. uspbpep.comscribd.com This systematic approach ensures that all significant impurities, whether specified or unspecified, are controlled within acceptable levels, safeguarding patient health.

United States Pharmacopeia (USP) Standards for Leuprolide Acetate (B1210297) and Related Substances

The United States Pharmacopeia (USP) sets quality standards for medicines in the U.S. The USP monograph for Leuprolide Acetate provides a comprehensive set of tests and acceptance criteria to ensure its identity, strength, quality, and purity. sigmaaldrich.com

The USP monograph specifies limits for several process-related and degradant impurities. usp.org Unlike the European Pharmacopoeia's lettered designation, the USP often names the impurities based on their chemical structure.

Table 4: Specified Impurities and Limits for Leuprolide Acetate in the USP

Impurity Name Acceptance Limit (NMT)
Acetyl-leuprolide 1.0%
D-His-leuprolide 0.5%
L-Leu6-leuprolide 0.5%
D-Ser-leuprolide 0.5%
Any other individual impurity 0.5%
Total impurities 2.5%

Source: United States Pharmacopeia, Leuprolide Acetate Monograph uspnf.com

Importance of Impurity Qualification and Reporting Thresholds

The qualification of impurities is a critical process that involves gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govuspnf.com An impurity is considered qualified if its level in a new drug substance or product has been adequately justified by safety or clinical studies. fda.gov Impurities that are also significant human metabolites are generally considered qualified. uspnf.com

Reporting and qualification thresholds are paramount for several reasons:

Patient Safety: The primary goal is to ensure that no impurity is present at a level that could cause adverse effects. Setting qualification thresholds prompts a toxicological assessment if an impurity exceeds a certain level. pda.org

Regulatory Compliance: Adherence to ICH, USP, and EP thresholds is a mandatory part of the drug approval process. uspnf.com

Process Understanding: Monitoring impurities against these thresholds provides valuable information about the manufacturing process's consistency and control.

Avoiding Unnecessary Testing: The threshold-based approach prevents the need for extensive toxicological testing of impurities present at very low levels that are unlikely to pose a safety risk. pda.org

Role of Impurity Profiling in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs)

Impurity profiling—the identification and quantification of all impurities in a drug substance and product—is a cornerstone of modern pharmaceutical development and regulation. ajptr.com It plays a crucial role in the submission of Abbreviated New Drug Applications (ANDAs) for generic drugs and in Drug Master Files (DMFs) for active pharmaceutical ingredients (APIs). nih.govyoutube.com

Abbreviated New Drug Applications (ANDAs): For a generic drug to be approved, the applicant must demonstrate that their product is bioequivalent to the innovator product. A key part of this is showing that the impurity profile is comparable to, and safely managed within the limits of, the reference listed drug. nih.gov Regulatory agencies require a detailed summary of the types and levels of impurities, with justification for any new or higher levels of impurities compared to the innovator product. ajptr.com

Drug Master Files (DMFs): A DMF is a confidential submission to regulatory authorities containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of a human drug. youtube.com For an API manufacturer, the DMF will contain a comprehensive impurity profile, including actual and potential impurities from the synthetic route, and data to support the proposed specifications. youtube.com This allows drug product manufacturers to reference the DMF in their own applications (like an ANDA) without having direct access to the API manufacturer's proprietary information. A well-characterized impurity profile in a DMF is essential for a smooth review process. youtube.com

In both ANDAs and DMFs, a thorough understanding and control of the impurity profile, guided by the principles of ICH and the specifications of the relevant pharmacopoeias, are critical for successful regulatory approval.

Strategies for the Control and Mitigation of Leuprolide Acetate Ep Impurity E

Process Chemistry Optimization to Minimize Impurity E Formation

The formation of Leuprolide Acetate (B1210297) EP Impurity E is intrinsically linked to the synthesis process. Therefore, optimizing the process chemistry is the first and most critical line of defense in minimizing its generation.

Modification of Synthesis Route to Avoid Impurity Precursors

The primary route of formation for Impurity E is the racemization of the L-Tryptophan amino acid during its activation and coupling in peptide synthesis. mdpi.combachem.com Strategies to mitigate this focus on minimizing the exposure of the activated tryptophan to conditions that promote epimerization.

One effective approach is the use of fragment condensation in solid-phase peptide synthesis (SPPS). justia.comresearchgate.net Instead of coupling individual amino acids sequentially, pre-synthesized peptide fragments are coupled to the growing peptide chain on the resin. This reduces the number of coupling cycles the full-length peptide undergoes, thereby decreasing the cumulative risk of racemization at sensitive residues like tryptophan. For instance, a synthesis strategy could involve the coupling of a fragment containing the N-terminal sequence (e.g., pGlu-His-Trp) to the rest of the peptide chain already assembled on the solid support. This minimizes the activation time for the tryptophan residue within the larger fragment.

Selection of Reagents and Solvents to Reduce Side Reactions

The choice of coupling reagents and solvents plays a pivotal role in controlling the rate of racemization. The activation of the carboxylic acid of the amino acid is a prerequisite for peptide bond formation, but it also creates a transiently acidic alpha-proton that is susceptible to abstraction, leading to racemization. mdpi.com

Coupling Reagents: The selection of a coupling reagent with a lower potential for promoting racemization is crucial. While highly reactive reagents can lead to faster coupling times, they may also increase the risk of epimerization. Studies have compared various coupling reagents for their impact on racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) to suppress racemization. nih.govbachem.com Newer phosphonium (B103445) and uronium-based reagents have also been developed with improved profiles regarding side reactions.

Coupling Reagent CombinationRelative Racemization Potential of TryptophanReference
DIC/HOBtLow bachem.com
HBTU/HOBt/DIEAModerate justia.com
PyBOPLow to Moderate bachem.com
DIC/OxymaLow nih.gov

Solvents: The polarity of the solvent can influence the rate of epimerization. mdpi.com Less polar solvents are generally favored as they can decrease the solubility and reactivity of the enolate intermediate responsible for racemization. Solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) have been shown to be effective in minimizing racemization compared to more polar solvents like N,N-dimethylformamide (DMF). nih.gov However, the choice of solvent must also consider the solubility of the reactants and the swelling of the solid-phase resin. neliti.com

SolventRelative Impact on Tryptophan RacemizationReference
N,N-Dimethylformamide (DMF)Higher nih.gov
Dichloromethane (DCM)Lower nih.gov
Tetrahydrofuran (THF)Lower nih.gov
N-Methyl-2-pyrrolidone (NMP)Higher neliti.com

Purification Techniques for Leuprolide Acetate

Even with an optimized synthesis, the formation of some level of Impurity E may be unavoidable. Therefore, robust purification techniques are essential to remove this diastereomer from the crude Leuprolide Acetate.

Preparative Chromatography for Impurity Removal

Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating diastereomers like Leuprolide and its D-Trp3 impurity. sielc.comgoogle.com The slight difference in the three-dimensional structure between the two isomers allows for their separation on a chiral or a high-resolution achiral stationary phase.

A typical preparative reversed-phase HPLC (RP-HPLC) method would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The separation is based on the differential interaction of the diastereomers with the stationary phase. The development of a specific method requires careful optimization of parameters such as the column chemistry, mobile phase composition, pH, gradient slope, and temperature to achieve the desired resolution. neliti.comijpda.org

HPLC ParameterTypical ConditionRationaleReference
Column Reversed-Phase C18, 10 µmProvides good retention and selectivity for peptides. ijpda.org
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH for good peak shape and acts as an ion-pairing agent. google.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)Organic modifier to elute the peptide. google.com
Gradient Linear gradient from low to high %BTo effectively separate compounds with different hydrophobicities. ijpda.org
Detection UV at 220 nm or 280 nmTryptophan and Tyrosine residues absorb at these wavelengths. ijpda.org

Crystallization and Other Purification Methods

Crystallization can be a powerful technique for purifying the final Leuprolide Acetate and removing impurities. nih.gov The principle relies on the different solubilities of the desired compound and its impurities in a given solvent system. A successful crystallization process can yield a highly pure product. The process involves dissolving the crude peptide in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals of Leuprolide Acetate while Impurity E remains in the mother liquor. The choice of solvent is critical and often requires empirical screening. Solvents such as methanol, ethanol, or mixtures with anti-solvents like ethers have been used for the purification of peptides. google.com

Formulation Strategies to Enhance Stability and Suppress Impurity Formation

The control of Impurity E does not end with the synthesis and purification of the active pharmaceutical ingredient (API). The formulation of the final drug product must be designed to maintain the stability of Leuprolide Acetate and prevent the formation of new impurities, including the potential for in-situ racemization over the shelf life of the product.

The stability of Leuprolide Acetate in aqueous solutions is influenced by factors such as pH, temperature, and the presence of excipients. researchgate.netgoogle.comijper.org Studies have shown that Leuprolide Acetate is more stable at lower temperatures and that its degradation is accelerated at lower pH values. researchgate.net

The inclusion of specific excipients can enhance the stability of the peptide. For example, complexation with cyclodextrins has been shown to improve the aqueous stability of Leuprolide Acetate. researchgate.netijper.org Buffering agents are crucial to maintain the pH of the formulation in a range that minimizes degradation reactions, including isomerization. researchgate.net Antioxidants may also be included to prevent oxidative degradation of sensitive residues like tryptophan, which could potentially influence its susceptibility to racemization. Furthermore, the use of certain polymers and surfactants can help to stabilize the peptide structure and prevent aggregation, which can indirectly impact chemical stability. nih.govnih.gov

Excipient ClassExamplePotential Role in Stabilizing Leuprolide AcetateReference
Bulking Agents/Tonicity Modifiers MannitolProvides tonicity and acts as a cryoprotectant in lyophilized formulations. ijper.org
Complexing Agents β-CyclodextrinCan form inclusion complexes, protecting the peptide from degradation. researchgate.netijper.org
Buffers Acetate, PhosphateMaintain optimal pH for stability, minimizing hydrolysis and isomerization. researchgate.net
Surfactants Polysorbate 80Can prevent aggregation at interfaces. nih.gov
Polymers PLGA (for depot formulations)Encapsulates the drug for controlled release and can provide a stable microenvironment. ijper.org

In-Process Control (IPC) and Quality Control (QC) Measures During Manufacturing

Effective control and mitigation of Leuprolide Acetate EP Impurity E are critically dependent on robust in-process control (IPC) and quality control (QC) measures throughout the manufacturing process. These measures are designed to monitor the formation of Impurity E and ensure the final drug substance meets the required purity specifications.

The manufacturing process of leuprolide acetate, a complex synthetic nonapeptide, involves multiple steps where impurities can be introduced or formed. daicelpharmastandards.com Factors influencing the formation of impurities include the quality of starting materials, reaction conditions, catalysts, reagents, and purification methods. daicelpharmastandards.com Therefore, stringent control at critical stages is paramount.

In-Process Controls (IPCs):

IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products will conform to their specifications. For leuprolide acetate, IPCs are crucial for minimizing the formation of Impurity E.

A key IPC measure is the monitoring of the peptide synthesis at various stages. googleapis.com Solid-phase peptide synthesis (SPPS) is a common method for producing leuprolide. google.comgoogle.com During SPPS, the sequential coupling of amino acids to a solid support can be a source of impurity formation. google.com In-process monitoring by techniques like High-Performance Liquid Chromatography (HPLC) can be employed to check the efficiency of each coupling step and the presence of any undesired side products, including the potential for the formation of Impurity E precursors. daicelpharmastandards.comresearchgate.net

Table 1: In-Process Control (IPC) Checkpoints for Leuprolide Acetate Synthesis

Manufacturing Stage Control Parameter Analytical Method Purpose
Amino Acid Coupling Coupling efficiency, presence of unreacted starting materials or by-products.HPLCTo ensure complete reaction and minimize the formation of deletion or insertion sequences that could lead to impurities.
Cleavage from Resin Completeness of cleavage, integrity of the peptide.HPLC, Mass Spectrometry (MS)To verify the successful cleavage of the full-length peptide from the solid support without degradation.
Purification Steps Purity of intermediate fractions, level of Impurity E.HPLCTo monitor the effectiveness of the purification process in removing Impurity E and other related substances.

Quality Control (QC) Measures:

QC testing is performed on the final drug substance to ensure it meets the established specifications for identity, purity, and quality before it is released for formulation.

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). daicelpharmastandards.comresearchgate.net Validated RP-HPLC methods are essential for accurately separating Impurity E from the main leuprolide peak and other related impurities. researchgate.net

Reference standards for this compound are crucial for the validation of analytical methods and for the accurate quantification of the impurity in QC testing. cleanchemlab.comsynzeal.comsynzeal.com These standards are used to confirm the identity of the impurity peak in chromatograms and to establish a calibration curve for its quantification.

Table 2: Quality Control (QC) Tests for Leuprolide Acetate Final Drug Substance

Test Method Acceptance Criteria Reference
Identification RP-HPLC (retention time comparison with reference standard)The retention time of the main peak corresponds to that of the Leuprolide Acetate reference standard. researchgate.net
Assay RP-HPLCTypically 97.0% to 102.0% of leuprolide acetate.
Related Substances RP-HPLCImpurity E: Not more than a specified limit (e.g., ≤ 1.0%). Total Impurities: Not more than a specified limit. googleapis.com
Chiral Purity Chiral HPLCTo ensure the correct stereochemistry of the amino acids and detect diastereomeric impurities.

The European Pharmacopoeia (EP) sets limits for specified impurities in leuprolide acetate, including Impurity E. googleapis.com For instance, a patent mentions a limit for Impurity E of not more than 1.0%. googleapis.com Manufacturers must demonstrate that their process consistently produces leuprolide acetate that complies with these pharmacopoeial requirements. cbg-meb.nl

Furthermore, the development of rapid and sensitive analytical methods is an ongoing area of research. For example, fluorescence spectroscopy has been explored as a high-throughput alternative to traditional HPLC methods for the in vitro evaluation of leuprolide acetate release, which could potentially be adapted for QC purposes. nih.gov

Future Research Directions in Peptide Impurity Science

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

The detection and characterization of impurities at increasingly lower levels are paramount for ensuring the quality of peptide drugs. While traditional methods like High-Performance Liquid Chromatography (HPLC) are foundational, the future lies in technologies that offer higher sensitivity and specificity. oxfordglobal.comwaters.com

Recent advancements are pushing the boundaries of detection. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) has become an indispensable tool. waters.combiopharmaspec.com This technique allows for the accurate mass determination of impurities, which is crucial for their identification, even when they co-elute with the main peptide. waters.com For an impurity like Leuprolide Acetate (B1210297) EP Impurity E, which is an isomer of the active pharmaceutical ingredient (API), the ability to distinguish between the two is critical.

Future research is focused on several key areas:

Enhanced Mass Spectrometry: Techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can separate ions based on their size and shape, providing an additional dimension of separation for isomeric impurities. oxfordglobal.com

Advanced Chromatographic Methods: The development of novel stationary phases and the use of ultra-high-performance liquid chromatography (UPLC) can provide better resolution and faster analysis times. waters.com Manipulating factors such as gradient slope, temperature, and mobile phase composition can significantly improve the separation of a peptide from its impurities. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides and can definitively distinguish between isomeric forms like L- and D-amino acid-containing peptides. oxfordglobal.com

The following table highlights some of the advanced analytical techniques being explored for peptide impurity analysis:

Analytical TechniquePrincipleApplication in Impurity Detection
LC-HRMS Separates compounds by chromatography and detects them by high-resolution mass analysis. waters.comProvides accurate mass for identification of unknown impurities and can quantify known impurities. waters.com
LC-IMS-MS Adds ion mobility separation after chromatography and before mass spectrometry. oxfordglobal.comCan separate isomeric impurities that are difficult to resolve by chromatography alone. oxfordglobal.com
2D-LC Utilizes two different columns with different separation mechanisms for enhanced resolution.Improves separation of complex impurity profiles.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. oxfordglobal.comProvides detailed structural information, enabling the unambiguous identification of isomers. oxfordglobal.com

Advanced Computational Chemistry Approaches for Predicting Impurity Formation

A paradigm shift in impurity management involves moving from a reactive to a predictive approach. Computational chemistry and molecular modeling are emerging as powerful tools to forecast the formation of impurities during peptide synthesis and storage. nih.govresearchgate.net

For Leuprolide Acetate, the formation of Impurity E involves the incorporation of a D-Tryptophan residue instead of the intended L-Tryptophan. synzeal.comcymitquimica.com Computational models can help understand the likelihood of such events.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of peptides and reagents over time, providing insights into reaction mechanisms and the formation of side products. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the energies of different reaction pathways, helping to predict which impurities are most likely to form.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on large datasets of peptide synthesis and degradation data, ML models can predict the impurity profile of a new peptide. frontiersin.orgacs.orgnih.gov These models can identify patterns and relationships that are not immediately obvious to human researchers. frontiersin.orgacs.orgnih.gov

The application of these computational tools can lead to the development of more robust and efficient manufacturing processes with a reduced impurity burden.

Green Chemistry Principles in Impurity Control Strategies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ambiopharm.comadvancedchemtech.com This extends to the control of impurities in peptide synthesis, where the goal is to reduce waste and use less hazardous materials without compromising product quality. peptide.comnih.gov

In the context of Leuprolide Acetate, green chemistry can be applied in several ways to control the formation of Impurity E and other process-related impurities:

Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives is a key focus. advancedchemtech.compeptide.com Research is ongoing to find greener solvents that are effective for solid-phase peptide synthesis (SPPS), the common method for producing peptides like Leuprolide. peptide.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. advancedchemtech.com

Catalysis: The use of catalytic reagents instead of stoichiometric ones can reduce waste and improve efficiency.

Solvent Recycling: Implementing systems to recover and reuse solvents like acetonitrile (B52724) (ACN) can significantly reduce hazardous waste. ambiopharm.com

The following table summarizes some green chemistry strategies applicable to peptide synthesis:

Green Chemistry PrincipleApplication in Peptide Synthesis
Waste Prevention Optimizing reaction conditions to minimize by-product formation. advancedchemtech.com
Safer Solvents and Auxiliaries Using water or other green solvents in place of hazardous organic solvents. advancedchemtech.com
Design for Energy Efficiency Utilizing methods like microwave synthesis to reduce reaction times and energy consumption. ambiopharm.com
Use of Renewable Feedstocks Exploring bio-based starting materials for amino acids and reagents.
Catalysis Employing enzymatic or chemical catalysts to improve reaction efficiency.

Standardization and Harmonization of Impurity Testing Methodologies Globally

To ensure the consistent quality and safety of peptide drugs worldwide, there is a growing need for the standardization and harmonization of impurity testing methodologies. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for impurities in pharmaceuticals, but specific guidance for peptides is still evolving. biopharmaspec.comusp.org

Key aspects of this effort include:

Common Reference Standards: The availability of well-characterized reference standards for impurities like Leuprolide Acetate EP Impurity E is crucial for accurate and reproducible testing. usp.org

Standardized Analytical Methods: The development and validation of standardized analytical methods across different laboratories and regions will ensure that results are comparable. researchgate.net

Harmonized Regulatory Requirements: Collaboration between international regulatory agencies to align their requirements for impurity testing and reporting will streamline the drug approval process. usp.org

The establishment of clear and globally accepted standards for peptide impurities will not only facilitate international trade but also, most importantly, contribute to the safety of patients receiving these essential medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of Leuprolide Acetate EP Impurity E?

  • Methodology : Use a combination of 1H/13C HSQC NMR spectroscopy to confirm molecular connectivity (e.g., α-hydroxy and α-carbon linkages) and high-resolution mass spectrometry (HRMS) to verify the monoisotopic mass. Cross-validate with HPLC retention time matching against pharmacopeial standards to ensure purity . For amino acid composition, employ amino acid analysis (AAA) to distinguish residues like leucine and isoleucine, though this is often supplemented by LC-MS/MS for sequence coverage .

Q. What chromatographic conditions are optimal for separating Leuprolide Acetate from its EP Impurity E?

  • Methodology : Utilize reversed-phase HPLC (RP-HPLC) with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a gradient mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Adjust the gradient from 20% B to 60% B over 30 minutes at 1.0 mL/min. Detection at 220 nm ensures separation of Leuprolide Acetate and Impurity E, as per USP monograph revisions .

Q. How can researchers validate the purity of this compound reference standards?

  • Methodology : Perform triple testing via (1) HPLC-UV (≥98% purity), (2) NMR for structural confirmation, and (3) HRMS for mass accuracy. Cross-reference with pharmacopeial standards (e.g., USP or EP) and include elemental impurities testing (e.g., ICP-MS) to comply with ICH Q3D guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in impurity quantification between HPLC and MS methods?

  • Methodology : Conduct cross-validation studies using orthogonal techniques . For example, compare HPLC-UV area percentages with LC-MS/MS ion abundance ratios . If discrepancies arise (e.g., due to ionization efficiency differences), apply response factor corrections or use isotopically labeled internal standards to normalize data .

Q. What strategies are effective for isolating this compound during synthesis?

  • Methodology : Implement surrogate stationary phase prep-RP-HPLC (SSP-Prep-RP-HPLC) with tetrabutylammonium hydrogen sulfate (TBAHS) to increase column loading capacity. This technique enhances resolution of closely related impurities by modifying peptide interaction with the stationary phase . Post-purification, confirm isolation via lyophilization and FTIR to detect residual solvents .

Q. How does the presence of EP Impurity E affect the stability of Leuprolide Acetate formulations?

  • Methodology : Design accelerated stability studies (40°C/75% RH for 6 months) and monitor Impurity E levels via stability-indicating HPLC . Correlate degradation kinetics with formulation pH, excipient interactions, and oxidation susceptibility. Use Arrhenius modeling to predict long-term stability .

Q. What are the common synthetic pathways leading to this compound?

  • Methodology : Analyze solid-phase peptide synthesis (SPPS) byproducts using LC-MS/MS to identify incomplete deprotection or side-chain modifications. For example, Impurity E may arise from D-amino acid incorporation during synthesis or oxidation of tryptophan residues .

Q. How to develop a stability-indicating method for Leuprolide Acetate that includes EP Impurity E?

  • Methodology : Optimize gradient elution HPLC to separate degradation products (e.g., oxidized, hydrolyzed, or deamidated species). Validate method specificity via forced degradation studies (e.g., 0.1% H2O2 for oxidation, 0.1N HCl/NaOH for hydrolysis). Ensure linearity (R² ≥0.999), precision (%RSD <2%), and LOQ ≤0.05% for Impurity E .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。